1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea

Beschreibung

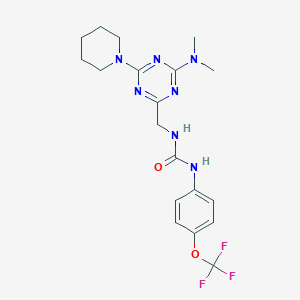

This compound is a urea derivative featuring a 1,3,5-triazine core substituted with a dimethylamino-piperidinyl group at the 4-position and a methyl-linked trifluoromethoxyphenylurea moiety. The triazine scaffold is widely utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the trifluoromethoxy group enhances metabolic stability and lipophilicity.

Eigenschaften

IUPAC Name |

1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N7O2/c1-28(2)16-25-15(26-17(27-16)29-10-4-3-5-11-29)12-23-18(30)24-13-6-8-14(9-7-13)31-19(20,21)22/h6-9H,3-5,10-12H2,1-2H3,(H2,23,24,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYJOVTZCHIRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea involves multiple steps. Typically, the synthesis begins with the reaction of 4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with an appropriate urea derivative. Reaction conditions can vary but often include the use of catalysts and specific solvents to ensure the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient synthesis pathways, often utilizing continuous flow reactors and optimized reaction conditions to enhance productivity while maintaining high-quality standards.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Where specific functional groups may be oxidized, changing the oxidation state of certain atoms within the molecule.

Reduction: A reaction where certain parts of the molecule can be reduced, often involving hydrogenation reactions.

Substitution: The compound can participate in substitution reactions, where certain atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve precise temperature control, solvent selection, and sometimes the use of catalysts to achieve desired outcomes.

Major Products Formed: The products of these reactions depend on the specific reactants and conditions. For instance, oxidation may produce new functionalized derivatives, while substitution reactions may lead to modified versions of the original molecule with different properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is studied for its reactivity and stability, often serving as a model compound for understanding triazine-based molecules.

Biology and Medicine: In biological research, the compound is evaluated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties. Its interaction with various biological targets is of particular interest.

Industry: Industrial applications may involve the compound as a precursor for the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets and pathways. These can include inhibition of enzyme activity, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The target compound’s triazine ring is substituted at the 4- and 6-positions with dimethylamino and piperidinyl groups, respectively. Key comparisons include:

- 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18, Journal of Medicinal Chemistry, 2020): Triazine substituents: Methylamino at position 6, methyl at position 3. Urea linkage: 2-Oxaadamantyl group instead of trifluoromethoxyphenyl. Significance: The 2-oxaadamantyl group may improve blood-brain barrier penetration compared to the hydrophilic trifluoromethoxy group, while methylamino enhances solubility .

- 1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (Compound 26, Bis(morpholino-triazine) Derivatives, 2010): Triazine substituents: Morpholino groups at positions 4 and 4. Urea linkage: Dimethylaminopiperidine-carbonylphenyl vs. methyl-triazine-trifluoromethoxyphenyl. Analytical data: Molecular weight 616.7 g/mol, 99.3% purity by HPLC.

Table 1: Substituent Effects on Triazine-Based Ureas

Urea Linkage Modifications

The trifluoromethoxyphenyl group in the target compound contrasts with analogs bearing hydroxymethylphenyl or adamantyl groups:

- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-[4-(hydroxymethyl)phenyl]urea (Compound 15, Bis(morpholino-triazine) Derivatives, 2010): Urea substituent: Hydroxymethylphenyl.

Biologische Aktivität

The compound 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a novel synthetic derivative characterized by its unique structural features that include a triazine core and a trifluoromethoxy phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features:

- A triazine ring which is known for its diverse biological activities.

- A dimethylamino group that enhances solubility and biological interaction.

- A trifluoromethoxy group that contributes to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antitumor activity. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | G2/M phase arrest |

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. Research indicates that it may inhibit neuronal apoptosis induced by oxidative stress. The protective effect is hypothesized to be mediated through modulation of signaling pathways associated with cell survival.

Inhibition of Nucleoside Transporters

The compound has also been evaluated for its ability to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleoside metabolism and cancer treatment. Preliminary findings suggest that it selectively inhibits ENT2 over ENT1, potentially leading to enhanced therapeutic efficacy in nucleoside-based therapies.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to the control group after administration of the compound for four weeks.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential for treating neurodegenerative diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing this triazine-urea compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of triazine-urea derivatives typically involves multi-step reactions. Key steps include:

- Nucleophilic substitution on the triazine core to introduce dimethylamino and piperidinyl groups.

- Coupling reactions to attach the trifluoromethoxyphenyl urea moiety.

- Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization .

Optimization Tips:

- Use dry solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis of reactive intermediates.

- Employ collidine or other non-nucleophilic bases to minimize side reactions during coupling steps .

- Monitor reaction progress with thin-layer chromatography (TLC) and adjust temperature (e.g., room temperature vs. reflux) to improve yields.

Advanced: How can computational chemistry enhance the design of this compound’s synthesis or predict its reactivity?

Methodological Answer:

Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

- Predict intermediates and transition states to identify energetically favorable pathways .

- Screen substituent effects on the triazine ring (e.g., dimethylamino vs. piperidinyl) to prioritize synthetic targets .

- Machine learning models trained on reaction databases can suggest optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error .

Case Study:

A study on similar triazines used 3D-QSAR modeling to correlate substituent electronic properties (e.g., trifluoromethoxy groups) with antileukemic activity, guiding targeted synthesis .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

- Melting Point and TLC: Assess purity and consistency across batches .

Example Data:

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 3.15 (s, 6H, N(CH₃)₂), δ 4.50 (s, 2H, CH₂) | |

| HRMS | m/z 483.1892 ([M+H]⁺, calc. 483.1895) |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in:

- Assay Conditions: Differences in cell lines, incubation times, or solvent (e.g., DMSO concentration affecting solubility).

- Structural Analogues: Subtle changes (e.g., trifluoromethoxy vs. methoxy groups) drastically alter target binding .

Resolution Strategies:

- Conduct dose-response studies to establish IC₅₀ values under standardized protocols.

- Use molecular docking to compare binding modes with target proteins (e.g., kinases or receptors) .

- Validate findings with orthogonal assays (e.g., enzymatic inhibition + cell viability) .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?

Methodological Answer:

Key SAR observations for triazine-urea derivatives:

- Triazine Substituents:

- Urea Linker:

Experimental Design:

- Synthesize derivatives with systematic substitutions (e.g., -OCH₃, -CF₃, -Cl) on the phenyl ring.

- Test against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

Basic: What are the hypothesized biological targets of this compound, and how are they validated?

Methodological Answer:

Based on structural analogues, potential targets include:

- Kinases: The triazine core mimics ATP-binding motifs, inhibiting enzymes like EGFR or VEGFR2 .

- GPCRs: The urea moiety may interact with amine receptors (e.g., serotonin or dopamine receptors) .

Validation Methods:

- Kinase Profiling Panels: Screen against 50+ kinases at 1 µM concentration.

- CRISPR Knockout Models: Confirm target dependency in cellular assays .

Advanced: How can AI-driven platforms like COMSOL Multiphysics optimize scale-up synthesis?

Methodological Answer:

- Reactor Simulation: Model heat/mass transfer to prevent exothermic runaway during triazine ring formation.

- Process Automation: AI algorithms adjust parameters (e.g., flow rates, catalyst loading) in real-time to maintain yield >90% .

- Failure Prediction: Machine learning identifies risk factors (e.g., impurity accumulation) before experimental runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.